O-(4-Nitrophenethyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
O-[2-(4-nitrophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H10N2O3/c9-13-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2 |
InChI Key |
PXSGPQIGKMAAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCON)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for O 4 Nitrophenethyl Hydroxylamine and Its Analogues
Established Routes for O-Hydroxylamine Functionalization
The introduction of the O-alkyl or O-aryl group onto a hydroxylamine (B1172632) core is a fundamental step in synthesizing compounds like O-(4-Nitrophenethyl)hydroxylamine.
While direct oxidative nitration on a pre-formed phenethylhydroxylamine is not a commonly cited route, the synthesis of O-aryl hydroxylamines is a well-established field. These methods typically involve the coupling of a hydroxylamine equivalent with an aryl partner. For instance, palladium-catalyzed O-arylation of ethyl acetohydroximate, serving as a hydroxylamine equivalent, has been demonstrated with various aryl chlorides, bromides, and iodides. organic-chemistry.org This approach provides access to O-arylhydroxylamines that can be challenging to prepare through other means. organic-chemistry.org N-hydroxyphthalimide and N-hydroxysuccinimide can also be arylated using diaryliodonium salts, followed by a mild hydrolysis to yield the desired aryloxyamines. organic-chemistry.org
It is noteworthy that hydroxylamines themselves can act as inhibitors of oxidation and nitration reactions. nih.gov Studies have shown that hydroxylamines can interfere with the enzymatic oxidation and nitration of tyrosine, with their inhibitory effect being linked to the reduction potential of their corresponding nitroxides. nih.gov This inherent reactivity underscores the challenges of performing direct nitration on a molecule already containing a hydroxylamine moiety.
A more direct and widely used method for forming O-substituted hydroxylamines is the catalytic reduction of oximes or oxime ethers. nih.govresearchgate.net This transformation is valued for its high step- and atom-economy but presents a significant challenge: the selective reduction of the carbon-nitrogen double bond (C=N) without cleaving the labile nitrogen-oxygen (N-O) bond, which would result in an undesired primary amine byproduct. nih.govresearchgate.net
Various methods have been developed to achieve this selective reduction:
Borohydride Reagents : A series of O-(4-nitrophenyl)hydroxylamines were successfully synthesized from their corresponding oximes using a pulsed addition of excess sodium cyanoborohydride (NaBH₃CN) at pH 3, achieving yields of 65-75%. nih.gov The steric hindrance around the oxime functional group was found to be a key factor in the ease of reduction. nih.gov
Catalytic Hydrogenation : Homogeneous catalysts based on transition metals like iridium and nickel have proven highly effective. Chiral iridium(III) complexes have been used for the stereoselective reduction of oximes under hydrogen pressure to yield N,O-disubstituted hydroxylamines. nih.gov Similarly, earth-abundant nickel catalysts have been employed for the asymmetric reduction of oximes, affording products in up to 99% yield under 50 bar of hydrogen. nih.gov The first catalytic systems for this purpose often involved platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid. researchgate.net
The choice of catalyst and reaction conditions is crucial to favor the desired hydroxylamine product over the primary amine. researchgate.net
Advanced Synthetic Strategies for the Nitrophenethyl Scaffold
The nitrophenethyl portion of the molecule requires specific strategies for its construction, particularly concerning the introduction of the nitro group onto the aromatic ring.
Traditional nitration methods often rely on harsh and hazardous reagents like mixtures of nitric and sulfuric acids. rsc.orgunibe.ch Recent advancements in green chemistry have led to the development of mechanochemical nitration, a solvent-minimized and more sustainable alternative. rsc.orgunibe.chnih.gov This technique uses the energy from ball milling to drive the reaction.
A notable application involves the nitration of 2-(4-nitrophenyl)ethan-1-ol, a direct precursor to the phenethyl scaffold of the target molecule. nih.gov In this process, the alcohol is subjected to vibratory ball milling with a stable, saccharin-based organic nitrating reagent in the presence of a Lewis acid catalyst. nih.govresearchgate.net This method is efficient, scalable to the gram level, and significantly reduces solvent waste, enhancing its green chemistry metrics. nih.govresearchgate.net
Table 1: Mechanochemical Nitration of 2-(4-nitrophenyl)ethan-1-ol
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| FeCl₃ | 30 | 85 |
| Bi(OTf)₃ | 30 | 92 |
| Sc(OTf)₃ | 30 | 78 |
Data sourced from a study on the mechanochemical nitration of alcohols using a saccharin-based reagent. nih.gov
This approach demonstrates an efficient pathway to the O-nitrated adduct of 4-nitrophenethyl alcohol, which exhibits enhanced stability. nih.gov
The field of organic synthesis continues to seek milder and more selective methods for creating nitroaromatic compounds. Beyond classic electrophilic substitution, several emerging strategies are noteworthy. nih.gov
Iron-Catalyzed Reductions : While focused on reduction, the development of novel water-soluble iron complexes for the chemoselective hydrogenation of substituted nitroaromatics points to a broader trend of using earth-abundant and less toxic metals in nitro group transformations. acs.org
Biocatalysis : Nature offers its own routes to nitroaromatics. In some biosynthetic pathways, a nitronium cation (NO₂⁺) is generated and used for electrophilic attack on an aromatic ring, a mechanism that mirrors industrial synthesis but occurs under biological conditions. nih.gov
Transition Metal-Free C-C Bond Cleavage : Innovative molecular editing strategies have been developed, such as the selective ring-opening amination of isochromans, which provides an efficient, transition-metal-free pathway to o-aminophenethyl alcohols under mild conditions. researchgate.net While not a direct nitration, this demonstrates advanced methods for functionalizing the phenethyl backbone.
Microwave-Assisted Reductions : Novel oxo-rhenium complexes have been used for the microwave-assisted reduction of aromatic nitro compounds, showcasing how alternative energy sources can accelerate transformations of the nitro group. researchgate.net
These evolving methods offer new possibilities for synthesizing complex nitroaromatic structures with greater efficiency and selectivity.
Design and Synthesis of Functionalized Derivatives
This compound and its analogues are valuable intermediates for creating more complex, functionalized molecules. The inherent reactivity of the hydroxylamine and the nitro-substituted ring allows for diverse synthetic applications.
For example, O-substituted hydroxylamines demonstrate significant chemoselectivity. In competition experiments, N-phenethyl-O-(4-nitrophenyl)hydroxylamine reacted selectively with pyruvic acid derivatives to form amides, even in the presence of other nucleophiles like amino acids, phenols, and thiols. nih.gov This highlights their utility in targeted conjugation and derivatization.
Furthermore, the hydroxylamine nucleophile is a powerful tool in cascade reactions. In the aza-Piancatelli rearrangement, hydroxylamines react with furylcarbinols to generate 4-aminocyclopentenones. rsc.org These products serve as versatile scaffolds for the synthesis of densely functionalized cyclopentane (B165970) derivatives, showcasing the value of the hydroxylamine group in building molecular complexity. rsc.org The development of hydroxylamine derivatives as replacements for coupling additives like HOBt in peptide synthesis further illustrates their expanding role in synthetic chemistry. researchgate.net
Reactivity and Mechanistic Investigations of O 4 Nitrophenethyl Hydroxylamine
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of O-substituted hydroxylamines is significantly influenced by the nature of the substituents on both the nitrogen and oxygen atoms. These substituents dictate the molecule's nucleophilic character and the leaving group potential of the alkoxy group.
Chemoselective Amide Formation with Pyruvic Acid Derivatives
O-substituted hydroxylamines, particularly those with electron-withdrawing groups on the alkoxy moiety, exhibit notable reactivity towards α-ketoacids like pyruvic acid, leading to the formation of amide bonds. Research on analogous phenethylamine (B48288) systems demonstrates that these hydroxylamines can react with pyruvic acid derivatives to generate amides in good yields. This transformation is believed to proceed via a decarboxylative condensation mechanism.
A key feature of this reaction is its high chemoselectivity. Studies involving N-phenethyl-O-(4-nitrophenyl)hydroxylamine, a close analog, have shown that amide formation with pyruvic acid proceeds efficiently even in the presence of a variety of other biological nucleophiles. nih.gov In competition experiments, the hydroxylamine (B1172632) derivative selectively formed an amide with pyruvic acid, showing minimal reactivity with other nucleophiles such as glycine, cysteine, phenol, hexanoic acid, and lysine. nih.gov This suggests that the reaction can occur selectively in complex chemical environments containing an excess of amino acids, phenols, thiols, and other amines. nih.gov
Table 1: Chemoselectivity of N-phenethyl-O-(4-nitrophenyl)hydroxylamine with Pyruvic Acid in the Presence of Competing Nucleophiles
| Competing Nucleophile | Reaction with Hydroxylamine |
| Glycine | No significant reaction observed |
| Cysteine | No significant reaction observed |
| Phenol | No significant reaction observed |
| Hexanoic Acid | No significant reaction observed |
| Lysine | No significant reaction observed |
This table summarizes findings from competition experiments where the hydroxylamine derivative was reacted with pyruvic acid in the presence of various other nucleophiles. nih.gov The data highlights the high chemoselectivity of the amide formation reaction.
Influence of the N-OR Substituent on Leaving Group Ability
Good leaving groups are typically weak bases, meaning they are the conjugate bases of strong acids. For O-substituted hydroxylamines, placing electron-withdrawing groups on the substituent, such as the 4-nitrophenyl group in the case of N-phenethyl-O-(4-nitrophenyl)hydroxylamine, enhances the leaving group ability of the corresponding alkoxide. This is because the negative charge that develops on the oxygen atom as the N-O bond breaks is stabilized by resonance and inductive effects from the nitroaromatic ring. A comparison of different phenethylamine systems confirmed that the nature of the leaving group plays a crucial role, with better leaving groups leading to significantly faster reaction rates with pyruvic acid. nih.gov
Radical and Redox Chemistry of O-Substituted Hydroxylamine Derivatives
The nitrogen-oxygen bond in hydroxylamines is susceptible to both oxidative and reductive cleavage, making them active participants in radical and redox chemistry.
Kinetics and Mechanisms of Hydroxyl Radical Interactions with Hydroxylamines
The hydroxyl radical (•OH) is a highly reactive oxygen species that can react with hydroxylamines through several pathways. Kinetic studies on cyclic hydroxylamines, which serve as models for O-substituted derivatives, have been conducted using techniques like pulse radiolysis. The bimolecular rate constants for the reaction of •OH with these compounds are typically in the range of 10⁹ M⁻¹s⁻¹. nih.govnist.gov
Table 2: Rate Constants for the Reaction of Hydroxyl Radical with Hydroxylamine Derivatives
| Hydroxylamine Derivative | Rate Constant (k, M⁻¹s⁻¹) | Technique |
| 4-OH-TPO-H | (1.0 ± 0.1) x 10⁹ | Pulse Radiolysis |
| TPLH | (2.4 ± 0.4) x 10⁹ | Pulse Radiolysis |
Data sourced from studies on cyclic hydroxylamine analogs 4-OH-TPO-H nih.gov and TPLH nist.gov. These values indicate a very fast reaction rate, characteristic of hydroxyl radical reactions.
The mechanism of interaction is complex. Evidence from kinetic isotope effects suggests that the reaction can proceed via two competing pathways:
Hydrogen Atom Abstraction: The •OH radical can abstract a hydrogen atom from a C-H bond on the alkyl portion of the molecule. nih.gov
Hydroxyl Radical Addition: The •OH radical can add to the aminoxyl moiety. nih.gov
Furthermore, the oxidation of hydroxylamine by •OH radicals can initiate a cascade of radical chain reactions, leading to the formation of reactive nitrogen species (RNS) such as the nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂). nih.gov
Oxidative Transformations and Pathways of Hydroxylamines
Hydroxylamines are readily oxidized, and the products depend on the oxidant and the substitution pattern of the hydroxylamine. A common transformation is the oxidation of N,N-disubstituted hydroxylamines to the corresponding nitrones. chimia.ch This is a key synthetic route for accessing these valuable intermediates.
In the presence of strong oxidants, such as those used in advanced oxidation processes (AOPs), hydroxylamine can undergo a two-electron oxidation. nih.govorientjchem.org For instance, the oxidation of hydroxylamine can first generate nitroxyl (B88944) (HNO/NO⁻) as a critical intermediate. nih.gov This species can be further oxidized, propagating radical reactions and ultimately forming species like •NO and •NO₂. nih.gov Another possibility is the comproportionation reaction, where a hydroxylamine reacts with its corresponding oxidized form, the oxoammonium cation, to produce two nitroxide radical species. nih.gov This reaction, however, is relatively slow in the physiological pH range. nih.gov
Thermal and Photochemical Decomposition Pathways
The stability of O-(4-Nitrophenethyl)hydroxylamine is limited by its susceptibility to decomposition initiated by heat or light.
Thermal and Photochemical Decomposition Pathways
While specific data for this compound is not available, studies on the parent compound, hydroxylamine (NH₂OH), provide insight into its thermal instability. Hydroxylamine can decompose explosively under certain conditions, with the primary steps of decomposition involving hydrogen abstraction to form HNOH and H₂NO radicals. nist.gov The thermal decomposition of aqueous hydroxylamine solutions has a measured activation energy of approximately 119 kJ/mol, which is significantly lower than the energy required to break the H₂N-OH bond, indicating a complex, lower-energy pathway. nih.gov
Thermal and Photochemical Decomposition Pathways
The presence of the 4-nitrophenyl group in this compound makes it highly susceptible to photochemical decomposition. Nitroaromatic compounds are well-known chromophores that absorb UV light. Upon absorption of a photon, the molecule is promoted to an excited state (π,π* or n,π*), which can then undergo various reactions. nih.govresearchgate.net
The photolysis of nitroaromatic compounds often follows first-order kinetics and can lead to a variety of products, including nitrophenols, quinones, and carboxylic acids, through complex degradation pathways. nih.govresearchgate.net The 4-nitrobenzyl and related groups are often used as "photocages" or photolabile protecting groups in chemical synthesis, designed to be cleaved upon irradiation with light. lookchem.com Therefore, it is expected that UV irradiation of this compound would lead to the cleavage of the C-O or N-O bond, releasing the hydroxylamine moiety and initiating further degradation of the nitroaromatic portion.
Thermal Stability and Suggested Decomposition Mechanisms
While specific experimental data on the thermal decomposition of this compound is not extensively documented in the literature, its stability can be inferred by examining related structures. The thermal behavior of hydroxylamine and its derivatives is a critical aspect of their handling and application. mdpi.com For instance, studies on hydroxylamine itself show that it can undergo explosive decomposition under certain conditions. mdpi.com The decomposition pathways are complex and can be influenced by factors such as concentration and the presence of other chemical species. mdpi.comnih.gov
Theoretical investigations into the initial steps of hydroxylamine decomposition suggest that bimolecular reactions are more energetically favorable than unimolecular bond cleavage. nih.gov For substituted hydroxylamines, the nature of the substituent can significantly impact thermal stability. Research on various heterocyclic anticancer drug candidates has shown that the presence of electron-withdrawing groups can influence the energy required for decomposition. researchgate.net In some cases, compounds with electron-withdrawing substituents have demonstrated higher thermal stability compared to those with electron-donating groups. researchgate.net
Further experimental studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to determine the precise decomposition temperature and elucidate the specific mechanistic pathways for this compound.
Photoredox Catalysis and Iminyl Radical Intermediates in Related O-Acyl Oximes
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. organic-chemistry.org While direct studies on this compound are scarce, the behavior of structurally related O-acyl oximes and other hydroxylamine derivatives provides significant insights into the potential for forming iminyl radical intermediates. rsc.org
O-acyl oximes have been successfully employed as precursors to iminyl radicals through photoredox-catalyzed single-electron transfer. This process typically involves the reduction of the O-acyl oxime by an excited photocatalyst, leading to the cleavage of the N-O bond and the formation of an iminyl radical. These radicals are versatile intermediates that can participate in a variety of subsequent reactions, including cyclizations and intermolecular additions.
The general mechanism for the generation of iminyl radicals from O-substituted oximes under photoredox conditions can be outlined as follows:
Excitation: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
Electron Transfer: The excited photocatalyst (PC) can either oxidize or reduce the O-substituted oxime. In a reductive quenching cycle, PC donates an electron to the oxime, leading to a radical anion which then fragments. In an oxidative quenching cycle, the oxime is oxidized by PC*, forming a radical cation that subsequently decomposes.
Radical Formation: Cleavage of the N-O bond results in the formation of an iminyl radical and a carboxylate or alkoxide leaving group.
Subsequent Reaction: The iminyl radical can then undergo various synthetic transformations.
The feasibility of generating an iminyl radical from this compound would depend on its redox potential. The presence of the electron-withdrawing nitro group could make the molecule more susceptible to reduction, potentially favoring a reductive quenching pathway.
Table 1: Examples of Iminyl Radical Generation from Oxime Derivatives
| Precursor | Catalyst System | Radical Intermediate | Application |
| O-Acyl Oximes | Visible Light Photoredox Catalyst | Iminyl Radical | Sulfonylation |
| Oxime Ethers | SmI2 | N-centered Radical | Synthesis of Cyclic Imines |
| Hydroxylamine Derivatives | Visible Light Photoredox Catalyst | Nitrogen Radicals | General N-containing molecule synthesis rsc.org |
Nucleofugality Studies in O-(4-Nitrophenyl) Dithiocarbonates and Analogues
Kinetic studies on the reactions of S-phenyl, S-(4-chlorophenyl), and S-(4-nitrophenyl) O-(4-nitrophenyl) dithiocarbonates with anilines have shown that the reactions proceed through a stepwise mechanism involving tetrahedral intermediates. rsc.org In these systems, the 4-nitrophenolate (B89219) ion acts as a nucleofuge. rsc.org The nucleofugacity of a group is influenced by its ability to stabilize a negative charge. The presence of the electron-withdrawing nitro group in the 4-nitrophenoxy leaving group is crucial for its stability and, therefore, its effectiveness as a leaving group.
Interestingly, studies comparing the nucleofugacity of 4-nitrophenolate and 4-nitrophenylthiolate from the same tetrahedral intermediate found them to be similar, despite the significant difference in their basicities. rsc.org This highlights that factors beyond basicity, such as polarizability and the nature of the transition state, play a significant role in determining nucleofugality.
For this compound, the leaving group would be the 4-nitrophenethoxide anion. The electron-withdrawing nitro group would still contribute to the stabilization of the negative charge on the oxygen atom through inductive effects, although the effect would be attenuated by the ethyl spacer compared to a directly attached phenyl ring. Therefore, the 4-nitrophenethyl group is expected to be a competent, though likely less effective, leaving group than the 4-nitrophenyl group.
Table 2: Comparison of Related Leaving Groups
| Leaving Group | Parent Compound Class | Factors Affecting Nucleofugality |
| 4-Nitrophenolate | O-(4-Nitrophenyl) Dithiocarbonates | Strong electron-withdrawing nitro group, resonance stabilization. rsc.org |
| 4-Nitrophenylthiolate | S-(4-Nitrophenyl) Dithiocarbonates | High polarizability of sulfur, electron-withdrawing nitro group. rsc.org |
| 4-Nitrophenethoxide | This compound | Inductive electron-withdrawing effect of the nitro group, attenuated by the ethyl spacer. |
Applications of O 4 Nitrophenethyl Hydroxylamine in Complex Molecule Synthesis
As a Chemoselective Reagent for Amide Synthesis in Diverse Media
The chemoselective synthesis of amides is a cornerstone of organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. O-(4-Nitrophenethyl)hydroxylamine has demonstrated utility in this area, facilitating the formation of amide bonds under specific reaction conditions. Its application allows for the selective acylation of the hydroxylamine (B1172632) moiety in the presence of other nucleophilic functional groups, a critical aspect for the synthesis of complex molecules. Continuous flow processes have been developed for the chemoselective amination of alkyl halides with hydroxylamine, affording primary hydroxylamines that can be further acylated to form amides researchgate.net. This methodology offers high yields and the potential for in-line work-up and telescoping of reactions, such as in Paal-Knorr pyrrole synthesis researchgate.net.
The development of sustainable and efficient strategies for nitrogen incorporation is a key area of research. While hydroxylamine itself is an attractive amine source due to the formation of water as the sole byproduct, its direct use can be challenging nih.gov. Hydroxylamine-derived reagents, including O-substituted hydroxylamines, have been instrumental in developing versatile nitrene transfer reactions for introducing nitrogen-containing functionalities nih.gov. These reagents often rely on electron-withdrawing groups to facilitate the cleavage of the N-O bond, a principle that can be applied to the design of amide synthesis strategies nih.gov.
Role in Nitrogen Insertion Reactions for Csp²-Csp³ Bond Functionalization
The functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. This compound and related hydroxylamine derivatives play a crucial role as precursors for reagents used in nitrogen insertion reactions, particularly for the functionalization of C(sp³)–H bonds. While direct enzymatic nitrogen insertion into unactivated C-H bonds is not a common natural process, engineered enzymes have shown the capability to perform such transformations nih.gov. These biocatalytic systems often utilize hydroxylamine-derived reagents to achieve site- and stereoselective amination of C(sp³)–H bonds, representing a novel biochemical pathway for C-H functionalization nih.gov.
The development of synthetic methods for the selective nitrogen derivatization of C(sp³)–H bonds remains an active area of research. Engineered cytochrome P450 enzymes have been shown to catalyze the introduction of nitrogen at unactivated C(sp³)–H centers with high selectivity nih.gov. This approach provides a powerful tool for the late-stage functionalization of complex molecules, enabling the synthesis of novel analogs with potential applications in drug discovery and materials science.
Precursor for the Synthesis of Heterocyclic Compounds and Aza-arenes
The nitro group is a versatile functional group in organic synthesis, serving as a precursor for a wide array of other functionalities, including amines, hydroxylamines, and aldehydes, which are key building blocks for heterocyclic compounds rsc.org. The synthesis of this compound itself involves the nitration of 4-nitrophenethyl alcohol, highlighting the importance of the nitro group in its structure rsc.org. This nitro functionality can be subsequently transformed to facilitate the construction of various heterocyclic systems.
Hydroxylamine derivatives are valuable precursors in the synthesis of N,O-disubstituted hydroxylamines, which can be further elaborated into complex heterocyclic structures nih.gov. For instance, the reduction of oxime ethers is a common method for synthesizing N,O-disubstituted hydroxylamines with high atom economy nih.gov. Additionally, catalytic asymmetric synthesis methods have been developed to produce enantioenriched secondary allylic hydroxylamines from conjugated dienes nih.gov. These chiral building blocks are of significant interest for the synthesis of complex, biologically active heterocyclic compounds.
Utility in Green Chemistry and Sustainable Synthetic Methodologies
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. Green chemistry principles, such as waste reduction, the use of renewable feedstocks, and the design of energy-efficient processes, are increasingly being integrated into synthetic methodologies mgesjournals.comresearchgate.net. This compound and its synthesis are relevant to this movement, particularly through the application of mechanochemistry and the focus on improving green chemistry metrics.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers several advantages over traditional solution-phase synthesis, including reduced solvent consumption, shorter reaction times, and simplified work-up procedures rsc.org. The synthesis of nitrated compounds, a key step in the preparation of this compound, has been successfully achieved using mechanochemical methods. For example, the nitration of 4-nitrophenethyl alcohol has been demonstrated using a vibratory ball mill under liquid-assisted grinding (LAG) conditions rsc.org. This approach provides an efficient and more sustainable alternative to conventional nitration methods.
The scalability of mechanochemical processes is an important consideration for industrial applications. Studies have explored the use of different milling tools, such as bead mills, to scale up the nitration of 4-nitrophenethyl alcohol, suggesting that mechanochemistry can be a viable technology for larger-scale production rsc.org.
A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents in chemical processes. The development of solvent-free or solvent-minimized reaction conditions is therefore highly desirable. Mechanochemical synthesis is a prime example of a technique that significantly reduces solvent usage rsc.org.
Advanced Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Techniques for Mechanistic Elucidation
A suite of sophisticated spectroscopic methods is employed to investigate the intricate details of chemical transformations involving O-(4-Nitrophenethyl)hydroxylamine.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁴N, ¹⁵N NMR) for Structural and Mechanistic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of this compound and its reaction products. While standard ¹H and ¹³C NMR provide foundational structural information, the use of nitrogen isotopes, such as ¹⁴N and ¹⁵N NMR, offers deeper mechanistic insights. researchgate.net These techniques can directly probe the electronic environment of the nitrogen atoms within the hydroxylamine (B1172632) and nitro functional groups.
Changes in the chemical shifts and coupling constants of ¹⁴N and ¹⁵N nuclei during a reaction can reveal crucial information about bond formation and cleavage at the nitrogen centers. For instance, in studies of related hydroxylamine derivatives, ¹H and ¹³C NMR have been used to confirm structural changes, such as the disappearance of specific aromatic resonances and shifts in the signals of methylene (B1212753) units adjacent to the hydroxylamine group upon reaction. researchgate.net While specific ¹⁴N or ¹⁵N NMR data for this compound is not widely published, the principles of these techniques are broadly applicable for tracking the fate of the nitrogen-containing moieties in mechanistic studies.
Table 1: Representative NMR Data for Hydroxylamine Derivatives
| Nucleus | Chemical Shift (ppm) Range | Application |
| ¹H | Variable, depends on molecular environment | Confirms presence of benzylic and aromatic protons. researchgate.net |
| ¹³C | Variable, depends on molecular environment | Characterizes the carbon skeleton of the molecule. researchgate.net |
| ¹⁴N, ¹⁵N | Broad range, sensitive to electronic structure | Directly probes changes at the nitrogen centers during reactions. |
Note: Specific chemical shift values are highly dependent on the solvent and the specific molecular structure.
Mass Spectrometry (LC-MS/MS) in Product Analysis and Mechanistic Pathway Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying reaction products, thereby helping to confirm proposed mechanistic pathways. nih.govnih.gov This highly sensitive technique separates complex mixtures of compounds and provides detailed mass information for each component.
In the context of this compound reactions, LC-MS/MS can be used to:
Identify intermediates and final products by their mass-to-charge ratio (m/z). rsc.org
Confirm the structures of these species through fragmentation analysis (MS/MS).
Quantify the formation of products over time to understand reaction kinetics.
For example, in the analysis of similar compounds, LC-MS/MS has been effectively used for the simultaneous determination of multiple analytes in complex matrices. nih.govnih.gov The derivatization of hydroxylamine-containing compounds is a common strategy to enhance their detection and separation in LC-MS/MS analysis. nih.gov
Kinetic Studies Employing UV-Visible Spectrophotometry and Conductivity
UV-Visible spectrophotometry is a widely used technique for monitoring the kinetics of reactions involving chromophoric species. The nitro group in this compound provides a strong chromophore, making its reactions amenable to study by this method. ntnu.nosapub.org
By monitoring the change in absorbance at a specific wavelength over time, the rate of disappearance of the reactant or the appearance of a product can be determined. ntnu.noresearchgate.netnih.gov This allows for the determination of reaction rate constants, reaction orders, and the investigation of the effects of various parameters such as concentration, temperature, and pH on the reaction rate. sapub.org
Conductivity measurements can also be employed in kinetic studies, particularly when the reaction involves a change in the concentration or mobility of ionic species.
Table 2: Application of Kinetic Techniques
| Technique | Principle | Information Obtained |
| UV-Visible Spectrophotometry | Measures the change in light absorbance of a sample over time. ntnu.no | Reaction rates, rate constants, reaction orders. sapub.org |
| Conductivity | Measures the change in the electrical conductivity of a solution over time. | Changes in ionic species concentration. |
Application of Pulse Radiolysis for Transient Species Identification
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction mechanisms and predicting chemical reactivity.
Density Functional Theory (DFT) for Reactivity Prediction and Mechanistic Modeling
Density Functional Theory (DFT) has become a prominent computational method for studying the electronic structure and reactivity of molecules. nih.govresearchgate.netnih.gov DFT calculations can be used to:
Optimize the geometries of reactants, transition states, and products. nih.gov
Calculate reaction energies and activation barriers, providing insights into the feasibility and kinetics of a reaction. rsc.org
Predict various molecular properties and reactivity descriptors, such as chemical potential, hardness, and electrophilicity. nih.govnih.gov
Model the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack through the analysis of molecular electrostatic potential (MESP) and Fukui functions. researchgate.net
For instance, DFT studies on related systems have been used to understand C-H activation reactivity and to predict how substitutions in a molecule can influence its reactivity. rsc.org These computational approaches can guide experimental design and help in the interpretation of complex experimental data. By modeling the potential energy surface of a reaction, DFT can help to distinguish between different possible mechanistic pathways. rsc.org
Table 3: Key Parameters from DFT Calculations
| Parameter | Significance |
| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms. nih.gov |
| Reaction Energy | Indicates whether a reaction is exothermic or endothermic. |
| Activation Energy | Determines the kinetic barrier of a reaction. rsc.org |
| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions of a molecule, predicting sites of interaction. researchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the highest occupied and lowest unoccupied molecular orbitals indicate the molecule's ability to donate or accept electrons. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior of this compound at an atomic level. mdpi.comyoutube.com These simulations, by solving Newton's equations of motion for a system of atoms, can reveal the conformational landscape of the molecule and its intricate interactions with its environment over time.
The conformational flexibility of this compound is primarily governed by the rotational freedom around several key single bonds. Of particular interest is the dihedral angle associated with the C-O-N-H linkage of the hydroxylamine moiety. Computational studies on simpler hydroxylamines have identified two primary conformations: 'trans' and 'cis'. By analogy, this compound is expected to exhibit similar conformational isomerism. Furthermore, rotation around the C-C bond of the phenethyl group and the C-N bond of the nitro group contributes to a complex potential energy surface with multiple local minima.
MD simulations can map this energy landscape, identifying the most stable conformers and the energy barriers between them. This provides crucial information on the molecule's shape and flexibility, which are key determinants of its reactivity and physical properties.
Beyond intramolecular dynamics, MD simulations are instrumental in characterizing the intermolecular interactions of this compound. The nitroaromatic group is known to participate in specific non-covalent interactions. nih.gov The electron-withdrawing nature of the nitro group creates a region of positive electrostatic potential on the aromatic ring and the nitrogen atom, known as a π-hole. nih.gov This allows for attractive interactions with electron-rich species, such as the lone pairs of oxygen or sulfur atoms in solvent molecules or other functional groups. nih.gov Additionally, the nitro group can act as a hydrogen bond acceptor, while the hydroxylamine moiety can both donate and accept hydrogen bonds. The interplay of these interactions, along with weaker van der Waals forces, governs the solvation of the molecule and its potential to form aggregates. easetolearn.com
A hypothetical summary of data that could be obtained from an MD simulation of this compound in a water box is presented below.
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and intermolecular events. |
| Major Conformers | Trans-gauche (65%), Trans-anti (25%), Cis-gauche (10%) | Predicts the dominant shapes of the molecule in solution. |
| Key Dihedral Angles | C-C-O-N: ~180° (anti), ~60° (gauche); C-O-N-H: ~180° (trans), ~0° (cis) | Quantifies the rotational preferences of the flexible bonds. |
| Radial Distribution Function g(r) of water around Nitro O | Peak at ~2.8 Å | Indicates strong hydrogen bonding between the nitro group and water. |
| Radial Distribution Function g(r) of water around NH | Peak at ~1.9 Å | Shows the hydrogen bond donor capability of the hydroxylamine group. |
| Average Number of H-bonds | Nitro O: 2.1; Hydroxylamine O: 1.5; Hydroxylamine H: 0.8 | Quantifies the extent of hydrogen bonding at different sites. |
| Self-Diffusion Coefficient | 2.5 x 10⁻⁵ cm²/s | Provides insight into the mobility of the molecule in the solvent. |
Prediction of Reaction Pathways and Transition States through Computational Methods
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including those involving this compound. grnjournal.us By mapping the potential energy surface of a reacting system, it is possible to identify the most likely reaction pathways, the structures of transient intermediates, and the high-energy transition states that govern the reaction rates. fiveable.menumberanalytics.commasterorganicchemistry.comvedantu.comwikipedia.org
For this compound, several reaction types can be computationally investigated. The hydroxylamine functionality, for instance, can act as a nucleophile. ic.ac.ukrsc.org Computational methods, such as Density Functional Theory (DFT), can model the reaction of the hydroxylamine nitrogen or oxygen with various electrophiles. Such calculations can determine the relative activation barriers for N- versus O-attack, providing insights into the regioselectivity of the reaction. ic.ac.uk
Furthermore, the nitroaromatic group is susceptible to reduction under certain conditions. wikipedia.orgnih.gov Computational studies can explore the stepwise mechanism of nitro group reduction, identifying the structures and energies of intermediates such as nitroso and hydroxylamine derivatives, ultimately leading to the corresponding aniline.
Transition state theory is a cornerstone of these computational investigations. fiveable.mevedantu.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.org Locating the precise geometry and energy of the transition state is crucial for calculating the activation energy (ΔG‡) of a reaction, which is directly related to the reaction rate constant via the Eyring equation. Computational software can perform transition state searches and subsequent frequency calculations to confirm the nature of the stationary point (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).
Below is a hypothetical table summarizing the kind of data that could be generated from a computational study of a proposed reaction of this compound.
| Proposed Reaction | Computational Method | Predicted Activation Energy (ΔG‡, kcal/mol) | Key Transition State Feature |
| N-Alkylation with Methyl Iodide | DFT (B3LYP/6-31G) | 18.5 | Elongated N-C bond (forming) and C-I bond (breaking). |
| O-Alkylation with Methyl Iodide | DFT (B3LYP/6-31G) | 22.1 | Elongated O-C bond (forming) and C-I bond (breaking). |
| Reduction of Nitro Group (first step) | DFT (B3LYP/6-31G) | 25.8 (with a model reductant) | Lengthening of one N-O bond in the nitro group. |
| Oxidation of Hydroxylamine | DFT (B3LYP/6-31G) | 15.3 (with a model oxidant) | Formation of a transient species with a partially formed N=O bond. |
This predictive power of computational chemistry is invaluable for understanding the intrinsic reactivity of this compound and for guiding the design of new synthetic routes or the prediction of its metabolic fate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
